C.I. Direct orange 6
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Overview
Description
C.I. Direct Orange 6 is an azo dye, characterized by its reddish-brown powder form . It is commonly used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon . This dye belongs to the class of direct dyes, which are applied directly to the substrate in a neutral or alkaline bath .
Preparation Methods
The synthesis of C.I. Direct Orange 6 involves the diazotization of aromatic amines followed by coupling with suitable coupling components . The industrial production methods typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with compounds like 2,6-diamino-3-methyl-5-sulfonatophenyl . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound.
Chemical Reactions Analysis
C.I. Direct Orange 6 undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Direct Orange 6 has several scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Direct Orange 6 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces . The dye molecules align themselves along the cellulose fibers, maximizing these interactions . The azo bond in the dye is responsible for its color properties, and its stability is influenced by the surrounding chemical environment .
Comparison with Similar Compounds
C.I. Direct Orange 6 can be compared with other direct dyes such as C.I. Direct Yellow 105, C.I. Direct Orange 39, and C.I. Direct Blue 80 . These dyes share similar properties but differ in their specific chemical structures and color properties. C.I. Direct Orange 6 is unique due to its specific azo structure and the particular shade of orange it imparts to the dyed materials .
Properties
CAS No. |
6637-88-3 |
---|---|
Molecular Formula |
C28H24N6Na2O6S |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
disodium;2,4-diamino-3-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H26N6O6S.2Na/c1-14-10-17(4-7-21(14)32-31-19-6-9-23(35)20(13-19)28(36)37)18-5-8-22(15(2)11-18)33-34-27-25(29)16(3)12-24(26(27)30)41(38,39)40;;/h4-13,35H,29-30H2,1-3H3,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
VHGDEGWDHMWQLR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)C)C)N)S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Reddish-brown powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) |
Origin of Product |
United States |
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